Cas no 1421601-05-9 (2-(8-methylquinolin-3-yl)acetonitrile)

2-(8-methylquinolin-3-yl)acetonitrile 化学的及び物理的性質
名前と識別子
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- 3-Quinolineacetonitrile, 8-methyl-
- 2-(8-methylquinolin-3-yl)acetonitrile
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- インチ: 1S/C12H10N2/c1-9-3-2-4-11-7-10(5-6-13)8-14-12(9)11/h2-4,7-8H,5H2,1H3
- InChIKey: QWMSIMLXPWQHAL-UHFFFAOYSA-N
- ほほえんだ: N1C2C(=CC=CC=2C)C=C(CC#N)C=1
2-(8-methylquinolin-3-yl)acetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-108997-2.5g |
2-(8-methylquinolin-3-yl)acetonitrile |
1421601-05-9 | 95% | 2.5g |
$2240.0 | 2023-10-27 | |
Enamine | EN300-108997-0.05g |
2-(8-methylquinolin-3-yl)acetonitrile |
1421601-05-9 | 95% | 0.05g |
$959.0 | 2023-10-27 | |
Enamine | EN300-108997-5g |
2-(8-methylquinolin-3-yl)acetonitrile |
1421601-05-9 | 95% | 5g |
$3313.0 | 2023-10-27 | |
Enamine | EN300-108997-10.0g |
2-(8-methylquinolin-3-yl)acetonitrile |
1421601-05-9 | 10g |
$4914.0 | 2023-06-10 | ||
Enamine | EN300-108997-0.5g |
2-(8-methylquinolin-3-yl)acetonitrile |
1421601-05-9 | 95% | 0.5g |
$1097.0 | 2023-10-27 | |
Enamine | EN300-108997-5.0g |
2-(8-methylquinolin-3-yl)acetonitrile |
1421601-05-9 | 5g |
$3313.0 | 2023-06-10 | ||
Enamine | EN300-108997-1.0g |
2-(8-methylquinolin-3-yl)acetonitrile |
1421601-05-9 | 1g |
$1142.0 | 2023-06-10 | ||
Enamine | EN300-108997-0.25g |
2-(8-methylquinolin-3-yl)acetonitrile |
1421601-05-9 | 95% | 0.25g |
$1051.0 | 2023-10-27 | |
Enamine | EN300-108997-0.1g |
2-(8-methylquinolin-3-yl)acetonitrile |
1421601-05-9 | 95% | 0.1g |
$1005.0 | 2023-10-27 | |
Enamine | EN300-108997-1g |
2-(8-methylquinolin-3-yl)acetonitrile |
1421601-05-9 | 95% | 1g |
$1142.0 | 2023-10-27 |
2-(8-methylquinolin-3-yl)acetonitrile 関連文献
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
2-(8-methylquinolin-3-yl)acetonitrileに関する追加情報
Recent Advances in the Study of 2-(8-methylquinolin-3-yl)acetonitrile (CAS: 1421601-05-9) and Its Applications in Chemical Biology and Medicine
The compound 2-(8-methylquinolin-3-yl)acetonitrile (CAS: 1421601-05-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery and development. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activities, and potential therapeutic applications. The information presented herein is derived from recent peer-reviewed publications, patents, and industry reports, ensuring the accuracy and relevance of the content.
Recent studies have highlighted the role of 2-(8-methylquinolin-3-yl)acetonitrile as a key intermediate in the synthesis of various biologically active molecules. Its quinoline scaffold is particularly noteworthy, as it is a common structural motif in many pharmacologically active compounds. Researchers have successfully utilized this compound to develop novel inhibitors targeting specific enzymes and receptors, demonstrating its potential in the treatment of diseases such as cancer, infectious diseases, and neurological disorders. The compound's unique chemical properties, including its stability and reactivity, make it an attractive candidate for further exploration.
One of the most promising applications of 2-(8-methylquinolin-3-yl)acetonitrile is in the development of kinase inhibitors. Kinases play a critical role in cell signaling pathways, and their dysregulation is often associated with cancer and other diseases. Recent research has shown that derivatives of this compound exhibit potent inhibitory activity against several kinases, including those involved in tumor growth and metastasis. These findings have spurred further investigations into the compound's mechanism of action and its potential as a lead compound for anticancer drug development.
In addition to its role in kinase inhibition, 2-(8-methylquinolin-3-yl)acetonitrile has also been explored for its antimicrobial properties. Studies have demonstrated its efficacy against a range of bacterial and fungal pathogens, suggesting its potential as a scaffold for the development of new antimicrobial agents. The compound's ability to disrupt microbial cell membranes and inhibit essential enzymes has been particularly noteworthy, offering a promising avenue for addressing the growing problem of antibiotic resistance.
Another area of interest is the compound's potential application in neurodegenerative diseases. Recent preclinical studies have indicated that derivatives of 2-(8-methylquinolin-3-yl)acetonitrile may exhibit neuroprotective effects, possibly through modulation of oxidative stress and inflammation pathways. These findings are still in the early stages, but they highlight the compound's versatility and its potential to address unmet medical needs in neurology.
The synthesis of 2-(8-methylquinolin-3-yl)acetonitrile has also been a focus of recent research, with efforts aimed at optimizing yield and purity while minimizing environmental impact. Green chemistry approaches, such as the use of catalytic methods and solvent-free reactions, have been explored to enhance the sustainability of its production. These advancements are critical for scaling up the compound's production for industrial and pharmaceutical applications.
In conclusion, 2-(8-methylquinolin-3-yl)acetonitrile (CAS: 1421601-05-9) represents a promising compound with diverse applications in chemical biology and medicine. Its role as a key intermediate in drug synthesis, coupled with its biological activities, underscores its potential for further development. Ongoing research is expected to uncover additional therapeutic applications and optimize its synthesis, paving the way for its integration into clinical and industrial settings. This brief serves as a snapshot of the current state of research, highlighting the compound's significance and future prospects in the field.
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